Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)benzoate
Methyl 3-(chlorosulfonyl)benzoate is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a key intermediate, its utility stems from the presence of two distinct reactive sites: a methyl ester and an aromatic sulfonyl chloride.[1] This unique structural arrangement allows for sequential and selective chemical modifications, making it an invaluable tool for constructing complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.
Core Physicochemical Properties
Understanding the fundamental properties of Methyl 3-(chlorosulfonyl)benzoate is critical for its effective handling, storage, and application in synthetic protocols. The compound is typically a white to light orange solid or colorless oil at room temperature.[1][3]
| Property | Value | Source(s) |
| CAS Number | 63555-50-0 | [1][4] |
| Molecular Formula | C₈H₇ClO₄S | [1][4][5] |
| Molecular Weight | 234.66 g/mol | [1][3][4] |
| Boiling Point | 345.6 ± 25.0 °C at 760 mmHg | [5][6] |
| Density | ~1.431 g/cm³ | [5][6] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
| SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | [1][3] |
| InChIKey | SQIBNKUEUWGZBH-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The preparation of Methyl 3-(chlorosulfonyl)benzoate is most commonly achieved through the esterification of 3-(chlorosulfonyl)benzoyl chloride with methanol. This reaction is efficient and proceeds with high yield.
Experimental Protocol: Synthesis from 3-(chlorosulfonyl)benzoyl chloride
This protocol describes a general laboratory-scale synthesis.
Causality and Mechanistic Insight: The reaction is a nucleophilic acyl substitution. The highly electrophilic acyl chloride carbon of 3-(chlorosulfonyl)benzoyl chloride is attacked by the nucleophilic oxygen atom of methanol. The presence of a base like pyridine is crucial; it acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.
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Reaction Setup: Dissolve 3-(chlorosulfonyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3] Cool the solution to 0 °C using an ice bath.[3]
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Reagent Addition: Under continuous stirring, add pyridine (1.0 eq) to the solution, followed by the dropwise addition of methanol (1.0 eq).[3]
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[3] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Workup: Upon completion, remove the solvent by evaporation under reduced pressure.[3] The resulting residue will contain the desired product and pyridinium hydrochloride.
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Purification: Wash the residue with a solvent mixture of ethyl acetate and isopropyl ether to remove the salt byproduct.[3] Concentrate the filtrate under reduced pressure. For higher purity, the crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.[3] The final product is typically obtained as a colorless oil or light-colored solid with a yield often exceeding 90%.[3]
Caption: General reaction scheme for sulfonamide synthesis.
Applications in Drug Discovery and Development
Methyl 3-(chlorosulfonyl)benzoate serves as a critical intermediate for introducing the methyl 3-carboxy-benzenesulfonyl moiety into drug candidates. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
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Scaffold Decoration: It allows for the "decoration" of a core molecular scaffold with a sulfonamide linker and a methyl ester handle. The sulfonamide can act as a hydrogen bond donor/acceptor, crucial for target binding, while the ester can be further hydrolyzed to a carboxylic acid to improve solubility or introduce another point for chemical modification. [7]* Modulation of Physicochemical Properties: The introduction of the methyl group can modulate lipophilicity, metabolic stability, and conformational preferences of a drug molecule, which are key aspects of lead compound optimization. [8]* Isosteric Replacement: The sulfonamide group is often used as an isostere for carboxylic acids or amides, offering similar hydrogen bonding capabilities but with increased metabolic stability and altered pKa values. [7]
Safety and Handling
As a reactive chemical, proper handling of Methyl 3-(chlorosulfonyl)benzoate is imperative. It is classified as a corrosive substance that causes severe skin burns and eye damage. [1][9]
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GHS Classification: Skin Corrosion, Category 1B. [1]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [1]* Precautionary Measures:
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Engineering Controls: Use only in a chemical fume hood. [6] * Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles or a face shield. [1][6][9] * Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not allow contact with water, as it can react violently. [9]Wash thoroughly after handling. [1][9] * Storage: Store locked up in a dry, cool, and well-ventilated place in a tightly closed container, away from moisture and oxidizing agents. [1][6] In case of exposure, immediate action is required. For skin or eye contact, rinse cautiously with copious amounts of water for at least 15 minutes and seek immediate medical attention. [1][6][9]If inhaled, move the person to fresh air. [1][9]If swallowed, rinse the mouth but do not induce vomiting. [1][9]
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Conclusion
Methyl 3-(chlorosulfonyl)benzoate is a powerful and versatile reagent in the arsenal of the modern synthetic and medicinal chemist. Its dual functionality provides a reliable platform for the synthesis of complex molecules, particularly N-substituted sulfonamides prevalent in pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage its full potential in the rational design and development of novel therapeutic agents.
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Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Source: Royal Society of Chemistry. URL: [Link]
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Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source: Wiley Online Library. URL: [Link]
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Title: CAS NO. 63555-50-0 | Methyl 3-(chlorosulfonyl)benzoate. Source: Arctom. URL: [Link]
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Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Source: MDPI. URL: [Link]
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